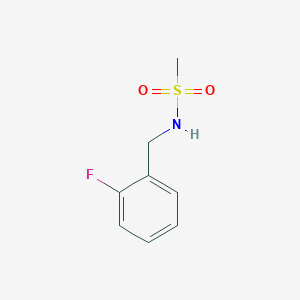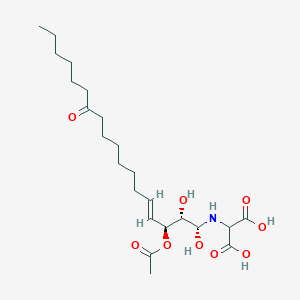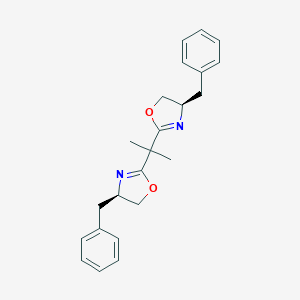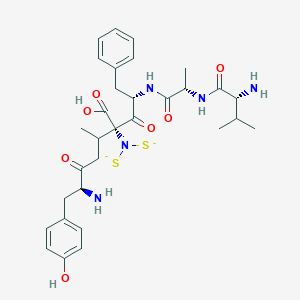
Enkephalin, pen(2,5)-ala(3)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Enkephalin, pen(2,5)-ala(3)- is a type of endogenous opioid peptide that is naturally produced in the body. It belongs to the family of neuropeptides known as enkephalins, which are involved in pain regulation and other physiological processes. Enkephalin, pen(2,5)-ala(3)- has been the subject of extensive scientific research due to its potential therapeutic applications. Synthesis Method: Enkephalin, pen(2,5)-ala(3)- is synthesized through a complex process involving multiple steps. The first step involves the synthesis of the precursor molecule, which is then cleaved to produce the final product. The process is typically carried out using solid-phase peptide synthesis, which involves the sequential addition of amino acids to a growing peptide chain. Scientific Research Application: Enkephalin, pen(2,5)-ala(3)- has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have analgesic effects, which make it a promising candidate for the treatment of pain. Additionally, it has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions. Mechanism of Action: Enkephalin, pen(2,5)-ala(3)- exerts its effects by binding to opioid receptors in the body. There are three main types of opioid receptors: mu, delta, and kappa. Enkephalin, pen(2,5)-ala(3)- has a high affinity for the delta opioid receptor, which is involved in pain regulation and other physiological processes. Biochemical and Physiological Effects: Enkephalin, pen(2,5)-ala(3)- has a number of biochemical and physiological effects in the body. It has been shown to have analgesic effects, which make it a promising candidate for the treatment of pain. Additionally, it has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions. Enkephalin, pen(2,5)-ala(3)- has also been shown to have effects on the immune system, including the modulation of cytokine production. Advantages and Limitations for Lab Experiments: Enkephalin, pen(2,5)-ala(3)- has several advantages for use in lab experiments. It is a naturally occurring peptide, which means that it is less likely to cause adverse effects than synthetic compounds. Additionally, it has a well-defined mechanism of action, which makes it easier to study. However, there are also limitations to its use in lab experiments. It is difficult to produce in large quantities, which can make it expensive to use. Additionally, its effects can be difficult to measure, which can make it challenging to study. Future Directions: There are several future directions for research on enkephalin, pen(2,5)-ala(3)-. One area of interest is the development of new therapeutic agents based on this peptide. Researchers are exploring the use of enkephalin, pen(2,5)-ala(3)- and other opioid peptides for the treatment of pain, inflammation, and other conditions. Another area of interest is the study of the immune-modulating effects of enkephalin, pen(2,5)-ala(3)-. Researchers are exploring the potential use of this peptide in the treatment of autoimmune diseases and other conditions that involve immune dysregulation. Finally, researchers are also exploring the use of enkephalin, pen(2,5)-ala(3)- as a tool for studying opioid receptors and other aspects of pain regulation.
属性
CAS 编号 |
151608-23-0 |
|---|---|
产品名称 |
Enkephalin, pen(2,5)-ala(3)- |
分子式 |
C31H41N5O7S2-2 |
分子量 |
659.8 g/mol |
IUPAC 名称 |
(2S,6S)-6-amino-2-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]-2-(disulfidoamino)-7-(4-hydroxyphenyl)-3-methyl-5-oxoheptanoic acid |
InChI |
InChI=1S/C31H41N5O7S2/c1-17(2)26(33)29(41)34-19(4)28(40)35-24(16-20-8-6-5-7-9-20)27(39)31(30(42)43,36(44)45)18(3)14-25(38)23(32)15-21-10-12-22(37)13-11-21/h5-13,17-19,23-24,26,37H,14-16,32-33H2,1-4H3,(H,34,41)(H,35,40)(H,42,43)/q-2/t18?,19-,23-,24-,26+,31-/m0/s1 |
InChI 键 |
GEMNCLQIETXWPM-ALLOXMOUSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[C@@](C(C)CC(=O)[C@H](CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])NC(=O)[C@@H](C(C)C)N |
SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(C)CC(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])N |
规范 SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)C(C(C)CC(=O)C(CC2=CC=C(C=C2)O)N)(C(=O)O)N([S-])[S-])N |
同义词 |
(Ala(3))DPDPE 2,5-Pen-3-Ala-enkephalin enkephalin, Pen(2,5)-Ala(3)- enkephalin, Pen(2,5)-Ala(3)-, (D-Ala(3))-stereoisomer enkephalin, penicillamine(2,5)-alanyl(3)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



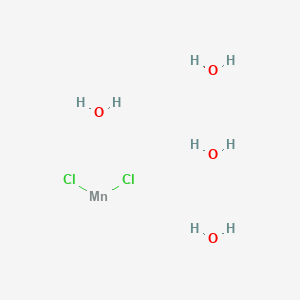
![(2S,3S,4R,5R,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methoxyoxane-2-carboxylic acid](/img/structure/B129050.png)
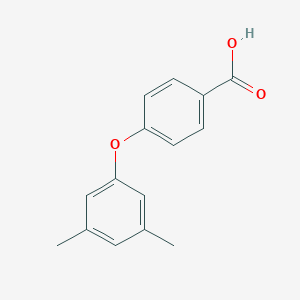
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)
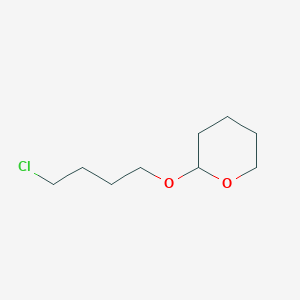
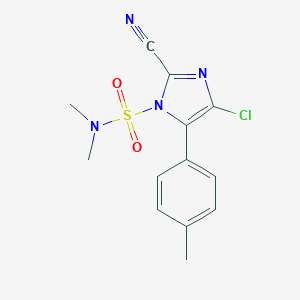
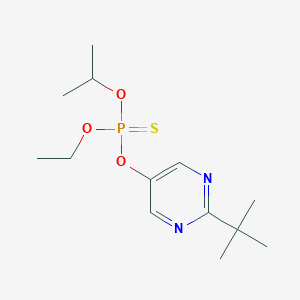
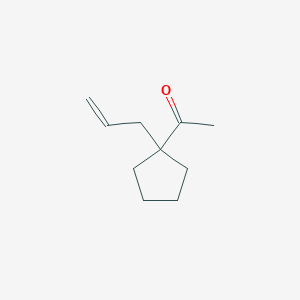
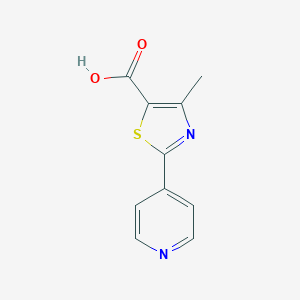

![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
